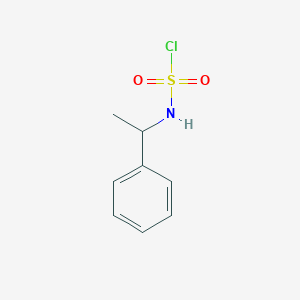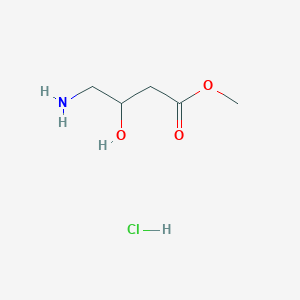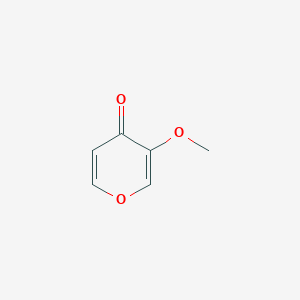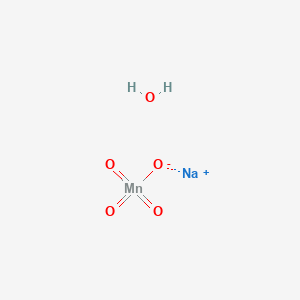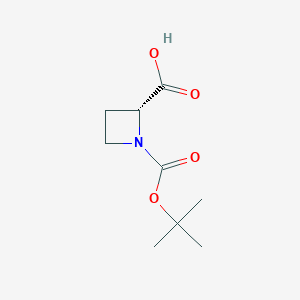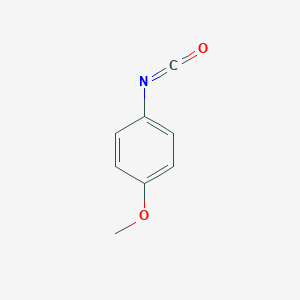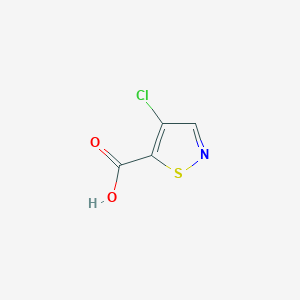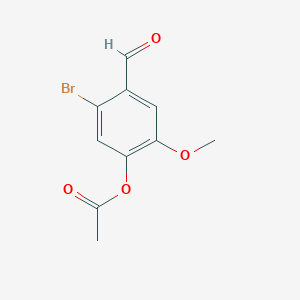
4-Acetoxy-2-bromo-5-methoxybenzaldehyde
Vue d'ensemble
Description
4-Acetoxy-2-bromo-5-methoxybenzaldehyde (also known as this compound, 4-AcO-2-Br-5-MeO-BzA, or this compound) is a synthetic compound of the benzaldehyde family. It is a colorless solid, insoluble in water but soluble in organic solvents. It is a strong oxidizing agent that is used in organic synthesis and as a reagent in laboratory experiments. It has been used in a variety of scientific applications, including in the synthesis of novel molecules, in the preparation of pharmaceuticals, and in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Photochemical Formation : Compounds like 4-acetoxy and 4,5-diacetoxy-2-methylbenzaldehyde can successfully convert to o-quinodimethanes. However, substituents such as 4-methoxy or 4- and 5-methoxy prevent photochemical formation, which could have implications in the field of photochemistry (Charlton & Koh, 1988).
Environmental Applications : The acetalization of 2-methoxybenzaldehyde using hydrochloric acid as a catalyst results in a stable acetal product with low energy and electronegativity. This is considered a promising strategy for reducing environmental pollution (Yusuf, Dahniar, Roza, & Damanik, 2019).
Potential in Cancer Treatment : A study has found that a compound, MA5, shows high inhibition against breast cancer cells, making it a potential candidate for future cytotoxicity drugs (Azzawi & Hussein, 2022).
Synthesis and Purity : Methyl 4-bromo-2-methoxybenzoate can be synthesized from 4-bromo-2-fluorotoluene with a yield of 47% and a purity of 99.8%, showcasing the efficiency of this synthesis process (Chen Bing-he, 2008).
Chemical Synthesis : A study presents a facile method for synthesizing 7-methoxybenzo[b]thiophene and 1,2-benzisothiazole from 2-hydroxy-3-methoxybenzaldehyde, a key intermediate in the synthesis of cyclohexanediones (Rahman & Scrowston, 1983).
Chemical Properties : The compound exhibits an E configuration about the C=N bond, linked to methanol molecules by various hydrogen bonds. This finding contributes to the understanding of molecular structures and bonding (Guo-Biao Cao, 2009).
Extraction Abilities : Schiff bases derived from 4′-aminobenzo-15-crown-5 exhibit promising extraction abilities for various metal ions in CH2Cl2, indicating potential applications in metal ion extraction (Güler, Hayvalı, Dal, & Hökelek, 2012).
Propriétés
IUPAC Name |
(5-bromo-4-formyl-2-methoxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-6(13)15-10-4-8(11)7(5-12)3-9(10)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMGEKUQVOHMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C(=C1)Br)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294318 | |
| Record name | 4-Acetoxy-2-bromo-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52783-83-2 | |
| Record name | 52783-83-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Acetoxy-2-bromo-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



